1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
描述
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a heteroaroylphenylurea derivative characterized by a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via a urea bridge to a 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in bioactive compounds, contributing to enhanced metabolic stability and receptor binding affinity .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-27(23,24)21-8-2-3-12-4-5-13(9-15(12)21)19-18(22)20-14-6-7-16-17(10-14)26-11-25-16/h4-7,9-10H,2-3,8,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNDELDAZFBNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential therapeutic applications. Its unique structure combines a benzo[d][1,3]dioxole moiety with a tetrahydroquinoline derivative, which may contribute to its biological activity.
The biological activity of this compound primarily involves modulation of various biological pathways:
- Inhibition of Enzymatic Activity : The urea functional group may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Interaction with Receptors : The benzo[d][1,3]dioxole component is known for its ability to interact with neurotransmitter receptors, which may influence neurochemical signaling.
Anticancer Activity
Recent studies have indicated that derivatives of compounds featuring the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-urea | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-urea | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzo[d][1,3]dioxole derivatives. The authors reported that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-urea showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the potential for these compounds to serve as lead candidates for further development in cancer therapy .
Neuroprotective Effects
Another research article examined the neuroprotective effects of tetrahydroquinoline derivatives. It was found that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-urea may also have neuroprotective properties worth investigating .
相似化合物的比较
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (12)
- Structure: Replaces the tetrahydroquinoline-sulfonyl group with a 3-chlorobenzoyl moiety.
- Synthesis : Prepared via reaction of 3,4-(methylene)dioxyaniline with 3-chlorobenzoylisocyanate in THF (44% yield) .
- Key Data :
- The chlorobenzoyl group may enhance lipophilicity compared to the sulfonylated tetrahydroquinoline.
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13)
- Structure : Coumarin derivative with a benzo[d][1,3]dioxol-5-yl substituent.
- Synthesis : Derived from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (32% yield) .
- Key Data :
- Comparison : The coumarin scaffold replaces the urea linkage, favoring π-π stacking interactions. Lower synthetic yield (32% vs. 44–55% for other analogs) suggests challenges in cyclization .
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14)
- Structure : Coumarin with a 3,4-dimethoxyphenyl group.
- Synthesis : Higher yield (55%) compared to compound 13, attributed to the electron-donating methoxy groups facilitating cyclization .
- Key Data :
Physicochemical and Spectroscopic Properties
Key Observations :
- Urea derivatives (e.g., compound 12) exhibit lower melting points compared to rigid coumarin analogs, reflecting differences in crystallinity.
- The methylsulfonyl group in the target compound may confer higher polarity, improving aqueous solubility relative to chlorobenzoyl or coumarin-based analogs.
Functional Group Impact on Bioactivity
- Urea Linkage : Critical for hydrogen bonding with biological targets. Compound 12’s urea group showed moderate antitumor activity in preliminary screens .
- Methylenedioxy vs. Methoxy : Methylenedioxy groups (as in compound 13) offer metabolic resistance to demethylation compared to methoxy substituents (compound 14) .
- Sulfonamide vs. Halogen : The methylsulfonyl group in the target compound may enhance kinase inhibition compared to halogenated analogs (e.g., compound 12’s 3-chloro group), as sulfonamides are common in kinase inhibitors .
常见问题
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves coupling a benzodioxole derivative with a methylsulfonyl-tetrahydroquinoline precursor. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) to activate the carbonyl group for urea bond formation . Key variables include:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility, while dichloromethane minimizes side reactions.
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) is critical for isolating high-purity product (>95%) .
Yield Optimization : Pre-activation of the benzodioxole amine with triethylamine increases nucleophilicity, improving coupling efficiency by ~20% .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
Q. Q3. How should researchers design initial biological screening assays to evaluate this compound’s activity?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to the methylsulfonyl group’s potential as a hydrogen-bond acceptor .
- In Vitro Assays :
- Enzymatic inhibition assays (e.g., fluorescence-based) at 10 μM concentration, with IC₅₀ determination via dose-response curves.
- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
- Controls : Include staurosporine (kinase inhibitor) and cisplatin (cytotoxic positive control) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?
Methodological Answer:
- Substituent Variation :
- Replace methylsulfonyl with phenylsulfonyl to assess steric/electronic effects on target binding ( shows phenylsulfonyl enhances receptor affinity in analogs) .
- Modify the benzodioxole’s oxygen atoms (e.g., replace with thioethers) to alter lipophilicity .
- Assay Design :
- Parallel synthesis of analogs followed by high-throughput screening against a kinase panel (e.g., EGFR, VEGFR).
- Molecular docking (AutoDock Vina) to predict binding poses and guide rational modifications .
Q. Q5. What in vivo models are appropriate for validating this compound’s therapeutic potential?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of human tumor cells (e.g., HT-29 colorectal) in nude mice. Administer compound intravenously (5–10 mg/kg) and monitor tumor volume via caliper measurements .
- Pharmacokinetics :
- Plasma half-life determination via LC-MS/MS.
- Blood-brain barrier penetration assessed using a parallel artificial membrane permeability assay (PAMPA) .
- Toxicity : Histopathological analysis of liver/kidney tissues post-treatment to evaluate organ-specific effects .
Q. Q6. How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Source Analysis : Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines) to minimize inter-lab variability .
- Data Triangulation :
- If Compound A shows anticancer activity in one study but not another, compare cell lines (e.g., p53 status) and culture conditions (e.g., serum concentration) .
- Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) to confirm mechanisms .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .
Technical Challenges & Solutions
Q. Q7. How can researchers address poor aqueous solubility during formulation?
Methodological Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility without precipitation .
- Prodrug Design : Introduce phosphate esters at the urea nitrogen, which hydrolyze in vivo to release active compound .
- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, improving bioavailability by ~3-fold .
Q. Q8. What computational strategies predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared motifs with known off-target binders (e.g., cytochrome P450 enzymes) .
- Machine Learning : Train Random Forest models on ChEMBL data to predict toxicity profiles based on molecular descriptors (e.g., LogP, topological polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
